molecular formula C5H10O B1329797 1-Methylcyclopropanemethanol CAS No. 2746-14-7

1-Methylcyclopropanemethanol

Cat. No.: B1329797
CAS No.: 2746-14-7
M. Wt: 86.13 g/mol
InChI Key: PIZQWRXTMGASCZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Methylcyclopropanemethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of (±)-2-(benzyloxycarbonylamino)-2-(1′-methylcyclopropyl)ethanamide . The nature of these interactions involves the formation of stable complexes with the target biomolecules, influencing their activity and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the inhibition of certain enzymes and the activation of others, leading to changes in gene expression and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, it has been shown to interact with enzymes involved in the glycolysis and tricarboxylic acid cycle pathways, affecting the overall metabolic activity of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, although its effectiveness may decrease due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it affects the metabolic pathways of ethylene, sugars, organic acids, and amino acids, maintaining the postharvest quality of fruits .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity and function .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is essential for its role in various biochemical processes .

Preparation Methods

1-Methylcyclopropanemethanol can be synthesized through several methods. One common synthetic route involves the reaction of cyclopropane with methanol under high temperature and pressure, in the presence of a catalyst . The reaction conditions typically require a temperature of around 128°C and a pressure of 750 mmHg . The product is then purified through distillation or other separation techniques to obtain the desired compound.

In industrial settings, the production of this compound may involve more advanced techniques to ensure higher yields and purity. These methods often include the use of specialized catalysts and optimized reaction conditions to facilitate the efficient conversion of starting materials to the target compound .

Mechanism of Action

The mechanism by which 1-Methylcyclopropanemethanol exerts its effects depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the presence of the hydroxyl group and the strained cyclopropane ring. These features make it susceptible to nucleophilic attack and other transformations .

In biological systems, the compound may interact with specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the context of its use .

Properties

IUPAC Name

(1-methylcyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-5(4-6)2-3-5/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZQWRXTMGASCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181877
Record name 1-Methylcyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2746-14-7
Record name 1-Methylcyclopropanemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002746147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylcyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Methylcyclopropyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1-methylcyclopropanemethanol formed in biological systems?

A: Research suggests that methane monooxygenase, an enzyme found in certain bacteria, can catalyze the formation of this compound. In the presence of oxygen and NADH, the enzyme converts 1,1-dimethylcyclopropane to (1-methylcyclopropyl)methanol as the major product (81% yield) []. This reaction involves the insertion of an oxygen atom from molecular oxygen into a carbon-hydrogen bond of the substrate.

Q2: Can this compound undergo ring-opening reactions?

A: Yes, this compound can undergo ring-opening fluorination in the presence of specific reagents []. Treatment with pyridinium poly(hydrogen fluoride), diisopropylamine, and potassium hydrogen difluoride leads to the formation of homoallylic fluorides []. This reaction demonstrates the susceptibility of the cyclopropane ring to opening under certain conditions, highlighting the reactivity of this functional group.

Q3: Does this compound exhibit any biological activity?

A: Recent research indicates that Saudi Sumra honey, which contains this compound as a major component, possesses antimicrobial activity against a range of drug-resistant bacteria and fungi []. This finding suggests that this compound, potentially in synergy with other components in the honey, contributes to the observed antimicrobial effects []. Further research is needed to fully elucidate the specific mechanisms of action and individual contributions of each component.

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